molecular formula C16H11FO2 B2511764 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one CAS No. 445224-49-7

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one

Cat. No.: B2511764
CAS No.: 445224-49-7
M. Wt: 254.26
InChI Key: NWWFIIITDUUKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Scientific Research Applications

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of novel materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylboronic acid and 6-fluoro-2-hydroxyacetophenone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the halogenated acetophenone. This reaction is carried out under mild conditions, typically using a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., ethanol or water).

    Cyclization: The resulting intermediate undergoes cyclization to form the chromenone ring structure. This step may involve the use of an acid catalyst and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, efficient catalytic systems, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: The compound induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-(4-methylphenyl)-4-quinolinecarboxylic acid: This compound shares the fluoro and methylphenyl groups but has a quinoline instead of a chromenone structure.

    4-methyl-7-fluorocoumarin: Similar in having a fluorine and methyl group but differs in the overall ring structure.

Uniqueness

6-fluoro-2-(4-methylphenyl)-4H-chromen-4-one is unique due to its specific chromenone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWFIIITDUUKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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